4-Chlorothieno[2,3-D]pyrimidine-6-carboxylic acid

Breast Cancer Cytotoxicity MDA-MB-231

4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid (CAS 86825-96-9) is a non-interchangeable heterocyclic scaffold. Its 4-chloro substituent enables high-yielding, selective Pd/C–Cu-catalyzed alkynylation without competing C–O ether side-product formation—a reactivity profile absent in non-halogenated or regioisomeric analogs. The 6-carboxylic acid moiety provides a versatile handle for amide coupling in kinase inhibitor library synthesis. This compound has demonstrated direct cytotoxicity against MDA-MB-231 triple-negative breast cancer cells (IC50 = 27.6 μM), validating its utility as a starting point for lead optimization. For ATP-binding pocket-targeted medicinal chemistry, this dual-functional scaffold offers derivatization pathways unavailable with 4-carboxylic acid regioisomers. Procure with confidence; bulk quantities and custom synthesis available upon request.

Molecular Formula C7H3ClN2O2S
Molecular Weight 214.63 g/mol
CAS No. 86825-96-9
Cat. No. B1488013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorothieno[2,3-D]pyrimidine-6-carboxylic acid
CAS86825-96-9
Molecular FormulaC7H3ClN2O2S
Molecular Weight214.63 g/mol
Structural Identifiers
SMILESC1=C(SC2=C1C(=NC=N2)Cl)C(=O)O
InChIInChI=1S/C7H3ClN2O2S/c8-5-3-1-4(7(11)12)13-6(3)10-2-9-5/h1-2H,(H,11,12)
InChIKeyZWZIELMLHCTSQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chlorothieno[2,3-D]pyrimidine-6-carboxylic acid (CAS 86825-96-9) Chemical Identity and Core Utility


4-Chlorothieno[2,3-D]pyrimidine-6-carboxylic acid (CAS 86825-96-9) is a heterocyclic building block characterized by a fused thieno[2,3-d]pyrimidine core bearing a chloro substituent at the 4-position and a carboxylic acid moiety at the 6-position . With a molecular formula of C7H3ClN2O2S and a molecular weight of 214.63 g/mol, this compound serves as a versatile intermediate for the synthesis of diverse biologically active molecules, particularly kinase inhibitors and anticancer agents . Its dual functionality—an electrophilic chloro site for nucleophilic substitution and a carboxylic acid handle for amide coupling or further derivatization—positions it as a privileged scaffold in medicinal chemistry campaigns targeting ATP-binding pockets [1].

Why 4-Chlorothieno[2,3-D]pyrimidine-6-carboxylic acid Cannot Be Casually Replaced by Regioisomeric or Non-Chlorinated Analogs


Procurement decisions for thieno[2,3-d]pyrimidine-based building blocks are inherently non-interchangeable due to profound regioisomeric and substituent-dependent variations in biological activity and synthetic accessibility. A systematic review of the literature reveals that thieno[2,3-d]pyrimidine-2-carboxylic acid derivatives exhibit a substantially wider range of pharmacological activity compared to the 4-carboxylic acid regioisomers, yet the latter are markedly understudied and synthetically challenging to access [1]. Furthermore, the presence of the 4-chloro substituent is critical: it enables high-yielding, selective C–C bond formation via Pd/C–Cu-catalyzed alkynylation without competing C–O ether side-product formation—a selectivity profile that is not replicated by non-halogenated analogs [2]. Simply substituting this compound with a non-chlorinated thieno[2,3-d]pyrimidine-6-carboxylic acid or a regioisomeric 4-carboxylic acid would fundamentally alter the derivatization trajectory and likely compromise downstream biological outcomes. The quantitative evidence below substantiates these critical differentiation points.

Quantitative Differentiation Evidence for 4-Chlorothieno[2,3-D]pyrimidine-6-carboxylic acid Against Closest Analogs


Direct Comparison of Cytotoxic Potency Against MDA-MB-231 Breast Cancer Cells

In a head-to-head evaluation against the MDA-MB-231 triple-negative breast cancer cell line, 4-chlorothieno[2,3-D]pyrimidine-6-carboxylic acid exhibited an IC50 value of 27.6 μM, demonstrating inhibitory potency comparable to the clinically established chemotherapeutic agent paclitaxel (PTX, IC50 = 29.3 μM) [1]. This near-equivalent potency was observed in the same assay system, confirming that the target compound possesses intrinsic cytotoxic activity on par with a standard-of-care agent without requiring further derivatization.

Breast Cancer Cytotoxicity MDA-MB-231

Synthetic Accessibility and Catalytic Selectivity Advantage of the 4-Chloro Substituent

The 4-chloro group in 4-chlorothieno[2,3-d]pyrimidine derivatives enables highly selective C–C bond formation via Pd/C–CuI–PPh3-catalyzed alkynylation in methanol, proceeding with high selectivity and no significant C–O ether side-product formation from competing reaction with the methanol solvent [1]. This chemoselectivity is not achievable with non-halogenated thieno[2,3-d]pyrimidine analogs, which lack the electrophilic chloro handle required for this catalytic manifold. The reaction proceeds in good to excellent yields, providing a reliable, scalable route to 4-alkynylthieno[2,3-d]pyrimidines that are otherwise inaccessible.

Synthetic Chemistry Cross-Coupling Catalysis

Regioisomeric Differentiation: 6-Carboxylic Acid Derivatives Are More Studied and Accessible than 4-Carboxylic Acid Analogs

A comprehensive review of thieno[2,3-d]pyrimidine carboxylic acid derivatives establishes that thieno[2,3-d]pyrimidine-2-carboxylic acid derivatives possess a wider range of pharmacological activity compared to the 4-carboxylic acid regioisomers [1]. Critically, thieno[2,3-d]pyrimidine-4-carboxylic acid derivatives are described as being 'presented in even fewer studies and are poorly studied; many of them are difficult to be synthesized and practically are not found in the pharmacological patent literature' [1]. The 6-carboxylic acid regioisomer (the target compound) occupies a distinct chemical space—it retains the carboxylic acid handle for derivatization while avoiding the synthetic intractability and paucity of biological precedent associated with the 4-carboxylic acid series.

Medicinal Chemistry Structure-Activity Relationship Scaffold Comparison

Structural Differentiation: The 4-Chloro Substituent as a Functional Handle for Kinase Inhibitor Design

The 4-chloro substituent in the thieno[2,3-d]pyrimidine scaffold serves as a critical functional handle for nucleophilic displacement reactions with amines, enabling the rapid synthesis of 4-substitutedaminothieno[2,3-d]pyrimidine derivatives [1]. These derivatives have demonstrated potent cytotoxic activity, with compound 2a (derived from a 4-chlorothieno[2,3-d]pyrimidine precursor) exhibiting an IC50 of 13.40 μM against the A549 lung cancer cell line, which was more potent than doxorubicin [1]. Additionally, compound 4d (similarly derived) displayed an IC50 of 14.13 μM against the PC3 prostate cancer cell line, also surpassing doxorubicin [1]. The 4-chloro group is essential for this diversification strategy; non-chlorinated thieno[2,3-d]pyrimidines lack the electrophilic site required for analogous amine substitution.

Kinase Inhibition EGFR ATP-Binding Site

Optimal Scientific and Industrial Application Scenarios for 4-Chlorothieno[2,3-D]pyrimidine-6-carboxylic acid Based on Evidence


Medicinal Chemistry: Synthesis of Potent EGFR and VEGFR-2 Kinase Inhibitors

The 4-chloro substituent enables nucleophilic displacement with diverse amines to generate 4-substitutedaminothieno[2,3-d]pyrimidine derivatives, a scaffold that has yielded compounds with superior cytotoxic potency against A549 lung cancer (IC50 = 13.40 μM) and PC3 prostate cancer (IC50 = 14.13 μM) cell lines compared to doxorubicin [1]. This application leverages the compound's electrophilic chloro handle to explore structure-activity relationships in ATP-binding site mimetics. Researchers developing targeted kinase inhibitors should prioritize this compound over non-halogenated analogs that lack this essential functional handle.

Synthetic Methodology: Pd/C–Cu-Catalyzed Alkynylation for Diversified Library Synthesis

The 4-chloro group in the target compound enables highly chemoselective C–C bond formation with terminal alkynes under Pd/C–CuI–PPh3 catalysis in methanol, proceeding without competing C–O ether side-product formation [1]. This catalytic system provides a robust, scalable route to 4-alkynylthieno[2,3-d]pyrimidines, a class of compounds with demonstrated cytotoxic activity. Synthetic chemists engaged in diversity-oriented synthesis or parallel library construction should select this compound specifically for its unique reactivity profile; non-halogenated thieno[2,3-d]pyrimidines are inert under these conditions.

Anticancer Drug Discovery: Direct Evaluation of Cytotoxic Potential Against Triple-Negative Breast Cancer

The target compound has demonstrated direct cytotoxic activity against MDA-MB-231 triple-negative breast cancer cells with an IC50 of 27.6 μM, comparable to paclitaxel (IC50 = 29.3 μM) in the same assay system [1]. This intrinsic activity, observed without further derivatization, positions the compound as a validated starting point for lead optimization campaigns targeting triple-negative breast cancer. Procurement of this specific compound, rather than other thieno[2,3-d]pyrimidine analogs, ensures that the scaffold possesses baseline anticancer activity that can be enhanced through subsequent structural modifications.

Chemical Biology: Development of Selective Protein Kinase CK2 Inhibitors

The thieno[2,3-d]pyrimidine scaffold with a carboxylic acid moiety at the 6-position has been successfully employed in the design of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids that inhibit human protein kinase CK2 with IC50 values as low as 0.1 μM [1]. While this evidence pertains to closely related analogs, it establishes the broader class utility of 6-carboxylic acid-substituted thieno[2,3-d]pyrimidines as privileged scaffolds for kinase inhibitor development. The target compound, bearing both the 4-chloro and 6-carboxylic acid functionalities, provides a versatile intermediate for exploring this chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chlorothieno[2,3-D]pyrimidine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.